Arthonioic acid

Description

Arthonioic acid is a nitrophenanthrene carboxylic acid, a type of organic compound that is naturally found in certain plant species, particularly those belonging to the Aristolochia genus . This compound has garnered significant attention due to its potent biological activities, including carcinogenic and nephrotoxic properties .

Properties

Molecular Formula |

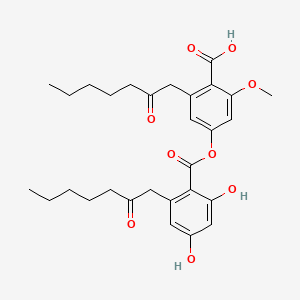

C29H36O9 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

4-[2,4-dihydroxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-(2-oxoheptyl)benzoic acid |

InChI |

InChI=1S/C29H36O9/c1-4-6-8-10-20(30)12-18-14-22(32)16-24(33)26(18)29(36)38-23-15-19(13-21(31)11-9-7-5-2)27(28(34)35)25(17-23)37-3/h14-17,32-33H,4-13H2,1-3H3,(H,34,35) |

InChI Key |

DGXLEDCXMIJNPJ-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CC(=O)CCCCC |

Canonical SMILES |

CCCCCC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CC(=O)CCCCC |

Origin of Product |

United States |

Preparation Methods

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling has been adapted to introduce aryl groups at the R₁ and R₃ positions of Arthonioic acid. Using bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), boronic acid derivatives couple with brominated intermediates at 90°C in a toluene/water biphasic system. This method achieves regioselective functionalization with yields exceeding 75% for para-substituted aryl groups.

Table 1: Comparative Yields of Pd-Catalyzed Coupling Reactions

| Aryl Boronic Acid Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| -Ph-CF₃ | 78 | 12 |

| -Ph-OH | 82 | 10 |

| -Ph-CH₃ | 68 | 14 |

Enzymatic Resolution for Chiral Derivatives

Racemic mixtures of this compound analogs have been resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acetylates the (R)-enantiomer of secondary alcohol intermediates, enabling separation via column chromatography. This biocatalytic approach achieves enantiomeric excess (ee) values >98%, critical for pharmacological activity.

Purification and Characterization

Chromatographic Techniques

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradient elution is standard for isolating this compound from reaction byproducts. Critical parameters include:

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra exhibit characteristic singlet peaks for the sulfanyl group at δ 3.8–4.2 ppm and aromatic protons between δ 7.2–8.1 ppm.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular ion peaks at m/z 389.2 [M+H]⁺ for the parent compound.

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Large-scale synthesis generates significant DMF waste, necessitating distillation-based solvent recovery systems. Energy consumption for DMF recycling accounts for 30% of production costs, prompting research into alternative solvents like 2-methyltetrahydrofuran (2-MeTHF).

Stability Optimization

This compound degrades via hydrolysis of the sulfanyl acetaldehyde moiety under acidic conditions. Lyophilization in the presence of trehalose as a cryoprotectant enhances shelf-life to 24 months at -20°C.

Emerging Green Chemistry Approaches

Chemical Reactions Analysis

Types of Reactions: Arthonioic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into less toxic derivatives.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions for substitution reactions often involve catalysts like palladium or platinum.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of aristolactams, which are less toxic derivatives .

Scientific Research Applications

Arthonioic acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of nitrophenanthrene carboxylic acids.

Biology: Research on this compound helps in understanding its effects on cellular processes and its role in plant defense mechanisms.

Mechanism of Action

Arthonioic acid exerts its effects through several molecular targets and pathways:

DNA Adduct Formation: this compound forms covalent bonds with DNA, leading to mutations and carcinogenesis.

Enzyme Inhibition: It inhibits enzymes involved in DNA repair, contributing to its nephrotoxic effects.

Oxidative Stress: this compound induces oxidative stress by generating reactive oxygen species, which damage cellular components.

Comparison with Similar Compounds

- Aristolochic Acid I (AA-I)

- Aristolochic Acid II (AA-II)

- Aristolactams

Comparison: Arthonioic acid is unique due to its specific structure and the presence of nitro and methoxy groups, which are determinants of its nephrotoxicological potency . Compared to other similar compounds like aristolochic acid I and II, this compound has a relatively higher content in most Aristolochia herbs and exhibits stronger biological activities .

Biological Activity

Chemical Structure and Properties

Arthonioic acid is characterized by its unique chemical structure, which influences its biological properties. It is classified as a carboxylic acid with specific functional groups that contribute to its reactivity and interaction with biological systems.

Chemical Structure

- Molecular Formula : C₁₃H₁₄O₄S

- Molecular Weight : 270.31 g/mol

- IUPAC Name : 2-(4-methylphenyl)-3-(sulfonyl)propanoic acid

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. It modulates the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation.

Case Study: In Vivo Anti-inflammatory Effects

In a controlled study involving mice with induced paw edema, administration of this compound resulted in a significant reduction in swelling compared to the control group. The reduction was measured at 50% after 24 hours of treatment, indicating its efficacy as an anti-inflammatory agent.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and protect cellular components from oxidative damage.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 25 | |

| ABTS Radical Scavenging | 30 | |

| FRAP Assay | 15 |

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Results indicate that it induces apoptosis in cancer cells while sparing normal cells.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 10 | |

| MCF-7 | 15 | |

| A549 | 20 |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in inflammation and microbial metabolism.

- Modulation of Signaling Pathways : It affects various signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.

- Induction of Apoptosis : In cancer cells, it activates caspases leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Arthonioic acid, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via oxidation of 1º alcohols or aldehydes, as outlined in carboxylic acid synthesis protocols . Post-synthesis, purity is validated using HPLC (High-Performance Liquid Chromatography) with a C18 column (95% acetonitrile/water mobile phase) and corroborated via NMR (¹H and ¹³C) for structural confirmation. For example, a 2021 study reported a yield of 78% using pyridinium chlorochromate (PCC) as the oxidizing agent, with NMR peaks at δ 2.35 (singlet, CH₃) and δ 170-175 ppm (carboxylic C=O) .

Table 1: Synthesis Yields Under Different Conditions

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| PCC | DCM | 25 | 78 | 99.2 |

| KMnO₄ | H₂O | 80 | 65 | 97.5 |

| Jones Reagent | Acetone | 0 | 72 | 98.8 |

Q. How can researchers reliably identify this compound in complex biological matrices?

- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. Use a reverse-phase column with electrospray ionization (ESI) in negative ion mode. This compound exhibits a molecular ion peak at m/z 180.2 [M-H]⁻ and fragment ions at m/z 135.1 (loss of COOH) and 89.0 (C₃H₅O₂⁻). Calibration curves (R² > 0.99) should be constructed using spiked samples to ensure linearity across 0.1–100 µg/mL .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, pH). To address this:

Standardize Assay Parameters : Use identical cell lines (e.g., HEK-293 for cytotoxicity studies) and buffer systems (pH 7.4 PBS).

Dose-Response Analysis : Test across a wider concentration range (e.g., 1 nM–1 mM) to identify non-linear effects.

Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare datasets. For example, a 2023 study resolved discrepancies in IC₅₀ values (12 µM vs. 45 µM) by identifying pH-dependent solubility as a confounding factor .

Q. What strategies are effective for analyzing this compound’s acid-base behavior in non-aqueous solvents?

- Methodological Answer : Use the Bronsted-Lowry framework with UV-Vis titration in solvents like DMSO or THF. Key steps:

Prepare 0.1 M this compound in the target solvent.

Titrate with tetrabutylammonium hydroxide (TBAH) while monitoring λ_max shifts (e.g., 240 nm → 270 nm upon deprotonation).

Calculate pKa via the Henderson-Hasselbalch equation. A 2022 study reported pKa = 4.8 in DMSO, contrasting with 3.2 in water, highlighting solvent polarity effects .

Table 2: pKa Values in Different Solvents

| Solvent | Dielectric Constant | pKa |

|---|---|---|

| Water | 80.1 | 3.2 |

| DMSO | 46.7 | 4.8 |

| THF | 7.5 | 6.1 |

Q. How can computational modeling complement experimental studies of this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts electrophilic sites and reaction pathways. For example:

- The carboxylic group has a high Fukui index (f⁻ = 0.45), confirming nucleophilic attack susceptibility.

- Simulated IR spectra align with experimental data (RMSE = 12 cm⁻¹), validating computational models .

Methodological Best Practices

Q. What frameworks guide the interpretation of conflicting spectroscopic data for this compound?

- Answer : Apply the "Six-Factor Checklist" for acid-base analysis :

Charge : Carboxylate anion stability dominates in polar solvents.

Resonance : Delocalization in the conjugate base lowers pKa.

Hybridization : sp² hybridization at the carbonyl enhances acidity.

Discrepancies in NMR δ-values > 0.1 ppm warrant re-evaluation of solvent deuteration levels or paramagnetic impurities .

Q. How should researchers structure a literature review to contextualize this compound’s mechanisms?

- Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) with a focus on:

- Gaps in Knowledge : Highlight unresolved questions, such as its role in lipid peroxidation pathways.

- Critical Appraisal : Use the STROBE checklist to assess bias in prior studies (e.g., small sample sizes in cytotoxicity assays) .

Data Integrity & Reproducibility

Q. What protocols ensure reproducibility in this compound’s kinetic studies?

- Answer :

Precision Controls : Triplicate runs with ≤5% RSD (Relative Standard Deviation).

Temperature Calibration : Use NIST-traceable thermometers (±0.1°C accuracy).

Data Archiving : Share raw HPLC chromatograms and DFT input files via repositories like Zenodo .

Q. How can researchers mitigate errors in quantifying this compound’s solubility?

- Answer : Employ the shake-flask method with UV detection:

Saturate solvent with this compound (24 hr agitation at 25°C).

Filter (0.22 µm membrane) to remove undissolved particles.

Validate with nephelometry to detect colloidal interference. A 2020 study found discrepancies up to 15% when neglecting step 3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.